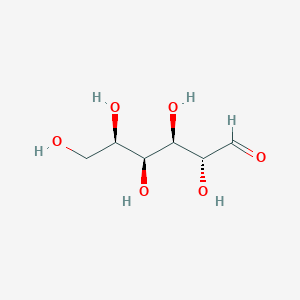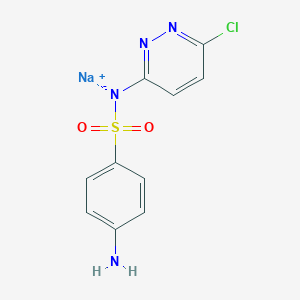
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate
描述
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, also known as 2,5,6-Triaminopyrimidin-4-ol sulphate, is a heterocyclic organic compound . It has a molecular formula of C4H7N5O.H2SO4 and a molecular weight of 239.21 . It appears as an off-white to light yellow solid .
Molecular Structure Analysis
The molecular structure of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate consists of 4 carbon atoms, 7 hydrogen atoms, 5 nitrogen atoms, 1 sulfur atom, and 4 oxygen atoms . The InChI Key is RSKNEEODWFLVFF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate has a boiling point of 277ºC at 760 mmHg and a melting point of over 300ºC . It has a density of 2.033 g/cm³ . It is very soluble in water .科学研究应用
Hydrogen Sulfide in Plant Stress Tolerance
Hydrogen sulfide (H2S) plays a critical role in plant stress tolerance, including both biotic and abiotic stresses. It functions as a signaling molecule, influencing seed germination, plant growth, development, and various physiological processes. The production of H2S from different sources, its transformation in plants, and the involvement of transporters like SULTRs in sulfate uptake from soil are fundamental to understanding its beneficial effects in enhancing plant resilience to environmental stresses. This highlights the potential of H2S in agricultural applications, suggesting future research directions to explore its receptors and mechanisms in plant cells for stress adaptation (Ahmed et al., 2021).
Sulfate Reduction and Hydrogen Sulfide Production
Thermochemical sulfate reduction (TSR) is a key process in the formation of hydrogen sulfide in oil and gas fields, impacting the value of these resources. Understanding the geochemistry of TSR in oil field sediments is crucial for managing the high concentrations of hydrogen sulfide found in many fields. This review covers the theoretical and experimental aspects of TSR reactions, including sulfur and carbon isotope studies, and their significance to the geochemical system. It emphasizes the need for further experimental verification of proposed chemical mechanisms and their reinterpretation in geologic systems (Goldstein & Aizenshtat, 1994).
Hydrogen Sulfide in Hypertension Management
Hydrogen sulfide (H2S) exhibits antihypertensive properties and has been identified as a potential therapeutic target for managing hypertension. Deficiencies in H2S-producing enzymes are linked to hypertension, whereas administration of H2S donors can lower blood pressure and protect against organ damage. This suggests the potential of dietary sulfate or exogenous H2S donors as therapeutic strategies in hypertension management (van Goor et al., 2016).
Metabolic Pathways of Sulfate Reduction in Intestinal Bacteria
Sulfate reduction in the gut is primarily performed by sulfate-reducing bacteria (SRB), which play a role in inflammatory bowel disease (IBD). The review compares assimilatory and dissimilatory sulfate reduction (DSR) processes in intestinal bacteria, focusing on gene expression and enzyme activity involved in these metabolic pathways. This knowledge is crucial for understanding the impact of sulfur metabolism on gut health and diseases (Kushkevych et al., 2020).
Sulfur Cycling and the Intestinal Microbiome
The anaerobic segment of the sulfur cycle in the gut, where hydrogen sulfide is produced, plays a significant role in microbial resistance to antibiotics and protection from reactive oxygen species. However, elevated concentrations of hydrogen sulfide may become toxic. This review focuses on the activities of sulfate-reducing bacteria and the enzymatic desulfhydration of cysteine by heterotrophic bacteria, contributing to hydrogen sulfide production in the gut (Barton et al., 2017).
安全和危害
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is classified as an irritant . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
属性
IUPAC Name |
(2,5,6-triaminopyrimidin-4-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O4S/c5-1-2(6)8-4(7)9-3(1)13-14(10,11)12/h5H2,(H,10,11,12)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUGBKWOBAOTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1OS(=O)(=O)O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862708 | |
| Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |
CAS RN |
1603-02-7 | |
| Record name | 4-Pyrimidinol, 2,5,6-triamino-, 4-(hydrogen sulfate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)



![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)






![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)
